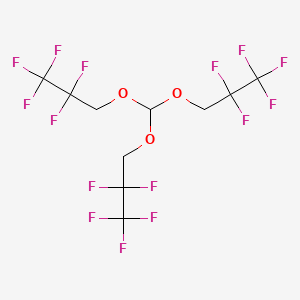

Tris(2,2,3,3,3-pentafluoropropyl)orthoformate

Description

Properties

IUPAC Name |

3-[bis(2,2,3,3,3-pentafluoropropoxy)methoxy]-1,1,1,2,2-pentafluoropropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F15O3/c11-5(12,8(17,18)19)1-26-4(27-2-6(13,14)9(20,21)22)28-3-7(15,16)10(23,24)25/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDHACMJGKDFVNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)OC(OCC(C(F)(F)F)(F)F)OCC(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F15O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(2,2,3,3,3-pentafluoropropyl)orthoformate typically involves the reaction of orthoformic acid esters with 2,2,3,3,3-pentafluoropropanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of Tris(2,2,3,3,3-pentafluoropropyl)orthoformate may involve large-scale esterification processes using specialized equipment to handle the reactants and catalysts. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner .

Chemical Reactions Analysis

Types of Reactions

Tris(2,2,3,3,3-pentafluoropropyl)orthoformate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

Reduction: It can be reduced using suitable reducing agents to yield different reduced forms.

Substitution: The compound can participate in substitution reactions where one or more of its fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired chemical transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction could produce partially fluorinated alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Electrochemical Applications

1.1 Electrolytes for Lithium-Ion Batteries

Tris(2,2,3,3,3-pentafluoropropyl)orthoformate is increasingly used as a diluent in localized superconcentrated electrolytes (LSEs) for lithium-ion batteries. These electrolytes are designed to enhance the stability and performance of batteries, particularly those utilizing silicon anodes. The compound's unique properties contribute to improved cycling stability and efficiency in battery systems.

- Cycling Stability : Research indicates that incorporating tris(2,2,3,3,3-pentafluoropropyl)orthoformate into the electrolyte formulation can lead to enhanced cycling performance. For instance, studies have shown that batteries using this compound demonstrated significant capacity retention over extended cycling periods .

- Electrolyte Composition : In various formulations, tris(2,2,3,3,3-pentafluoropropyl)orthoformate is often combined with lithium salts such as lithium bis(fluorosulfonyl)imide (LiFSI) and solvents like ethylene carbonate (EC) and dimethyl carbonate (DMC). This combination helps achieve a balance between ionic conductivity and electrochemical stability .

Chemical Synthesis and Reactions

2.1 Use as a Reagent

Tris(2,2,3,3,3-pentafluoropropyl)orthoformate serves as a reagent in various chemical synthesis processes. Its fluorinated structure provides unique reactivity profiles that can be advantageous in organic synthesis.

- Fluorination Reactions : The presence of multiple fluorine atoms allows for selective fluorination reactions in organic compounds. This property is particularly useful in pharmaceuticals and agrochemicals where fluorinated intermediates are often desired.

Case Studies

Case Study 1: Lithium-Sulfur Batteries

A study investigated the effects of using tris(2,2,3,3,3-pentafluoropropyl)orthoformate in lithium-sulfur battery systems. The findings indicated that the inclusion of this compound improved the solvation structure of the electrolyte and enhanced the overall electrochemical performance of the battery .

- Performance Metrics : The study reported improvements in specific capacity and cycle life compared to conventional electrolytes without this compound.

Case Study 2: Silicon Anodes

Another research effort focused on silicon-based anodes utilizing tris(2,2,3,3,3-pentafluoropropyl)orthoformate as part of the electrolyte formulation. The results demonstrated that batteries with this electrolyte exhibited better thermal stability and reduced dendrite formation during cycling .

- Experimental Setup : The experimental batteries were cycled under controlled conditions to assess performance metrics such as Coulombic efficiency and capacity retention over numerous cycles.

Summary Table of Properties and Applications

| Property/Application | Description |

|---|---|

| Chemical Structure | Tris(2,2,3,3,3-pentafluoropropyl)orthoformate |

| Primary Use | Electrolyte component in lithium-ion batteries |

| Performance Benefits | Enhanced cycling stability and efficiency |

| Reactivity | Acts as a reagent for selective fluorination reactions |

| Case Studies | Demonstrated improved performance in lithium-sulfur batteries and silicon anode systems |

Mechanism of Action

The mechanism by which Tris(2,2,3,3,3-pentafluoropropyl)orthoformate exerts its effects involves the interaction of its fluorinated groups with various molecular targets. These interactions can influence the reactivity and stability of the compound, as well as its ability to participate in specific chemical reactions. The pathways involved may include the formation of stable intermediates and transition states that facilitate the desired chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Orthoformate Family

Tris(2,2,3,3-tetrafluoropropyl)orthoformate (CAS: 21983-88-0)

- Molecular Formula : C₁₀H₁₀F₁₂O₃

- Molecular Weight : 406.16 g/mol

- Key Differences: Fluorine Content: 12 fluorine atoms vs. 15 in the pentafluoropropyl variant. Reactivity: Reduced steric hindrance and lower electronegativity due to fewer fluorine atoms, leading to higher solubility in non-polar solvents. Applications: Less thermally stable but more cost-effective for low-performance coatings .

Tris(1H,1H,5H-octafluoropentyl)phosphate (CAS: 355-86-2)

Fluorinated Esters and Phosphates

Tris(2,2,3,3,3-pentafluoropropyl)phosphate (CAS: 25476-41-9)

- Molecular Formula : C₉H₆F₁₅O₄P

- Molecular Weight : 494.09 g/mol

- Key Differences: Phosphate vs. Orthoformate: The phosphate group increases acidity and coordination capacity, making it suitable for lithium-ion battery electrolytes.

2,2,3,3,3-Pentafluoropropyl Methacrylate (CAS: 45115-53-5)

- Molecular Formula : C₇H₇F₅O₂

- Molecular Weight : 218.12 g/mol

- Key Differences: Polymerization Potential: Contains a methacrylate group, enabling copolymerization with glycidyl methacrylate for nano-engineered surfaces . Applications: Used in fluorinated polymers for anti-reflective coatings and biomedical devices .

Physicochemical Properties Comparison

Biological Activity

Tris(2,2,3,3,3-pentafluoropropyl)orthoformate (TPFPO) is a compound that has garnered attention in various fields due to its unique chemical properties and potential biological applications. This article delves into the biological activity of TPFPO, examining its mechanisms of action, effects on biological systems, and relevant research findings.

TPFPO is characterized by its high degree of fluorination, which influences its solubility and reactivity. The presence of multiple fluorine atoms contributes to its lipophilicity and stability in various environments. These properties make TPFPO an interesting candidate for applications in medicinal chemistry and materials science.

Mechanisms of Biological Activity

The biological activity of TPFPO can be attributed to several mechanisms:

- Solubility and Membrane Permeability : Due to its fluorinated structure, TPFPO exhibits enhanced solubility in organic solvents and improved permeability across cell membranes. This is crucial for its potential use as a drug delivery agent or in therapeutic applications where cellular uptake is necessary .

- Interaction with Biological Targets : TPFPO may interact with specific biological targets such as enzymes or receptors. The fluorinated groups can modulate the interaction strength and specificity, potentially leading to altered biological responses .

Case Studies

- Electrolyte Applications : Research has indicated that TPFPO can be utilized as an electrolyte in rechargeable battery systems. Its stability under electrochemical conditions suggests potential applications in energy storage technologies, which indirectly impacts biological systems by providing efficient energy sources for biological research and applications .

- Biological Assays : TPFPO has been employed in various biological assays due to its ability to stabilize reactive intermediates. This property is beneficial in studying reaction mechanisms involving biomolecules and could lead to advancements in drug discovery processes .

Comparative Studies

A comparative analysis of TPFPO with other orthoformates reveals notable differences in their biological activities:

| Compound Name | Lipophilicity | Membrane Permeability | Biological Applications |

|---|---|---|---|

| TPFPO | High | Excellent | Drug delivery, Electrolyte |

| Tris(2,2,2-trifluoroethyl)orthoformate | Moderate | Good | Solvent stabilization |

| Tris(hexafluoroisopropyl)orthoformate | Low | Poor | Limited biological use |

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing Tris(2,2,3,3,3-pentafluoropropyl)orthoformate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between orthoformic acid derivatives and fluorinated alcohols (e.g., 2,2,3,3,3-pentafluoropropanol). Reaction conditions such as temperature (60–80°C), solvent polarity (e.g., anhydrous THF or DMF), and catalytic bases (e.g., K₂CO₃) are critical for optimizing yield. Monitoring fluorinated byproducts via <sup>19</sup>F NMR is recommended to assess reaction progress . Orthogonal experimental design (e.g., Taguchi methods) can systematically evaluate variable interactions (e.g., molar ratios, solvent choice) .

Q. How can researchers characterize the purity and structural integrity of this fluorinated orthoester?

- Methodological Answer : Use a combination of <sup>1</sup>H/<sup>19</sup>F NMR to confirm substitution patterns and detect residual solvents. High-resolution mass spectrometry (HRMS) or elemental analysis validates molecular formula. Differential Scanning Calorimetry (DSC) can identify phase transitions (e.g., melting points), while Karl Fischer titration quantifies moisture content, critical for hygroscopic fluorinated compounds .

Q. What safety protocols are essential when handling Tris(2,2,3,3,3-pentafluoropropyl)orthoformate in laboratory settings?

- Methodological Answer : Establish a regulated handling area with inert atmosphere (N₂/Ar) to prevent hydrolysis. Use fluoropolymer-coated equipment to avoid leaching. Personal protective equipment (PPE) must include fluorinated aprons and gloves (e.g., Viton®). Monitor airborne fluorinated degradation products via FTIR spectroscopy .

Advanced Research Questions

Q. How do solvent polarity and fluorophilicity affect the compound’s stability in catalytic applications?

- Methodological Answer : Conduct kinetic studies in fluorophobic (e.g., hexane) vs. fluorophilic (e.g., perfluorodecalin) solvents to assess decomposition rates. Use Arrhenius plots to model temperature-dependent stability. Compare with structurally analogous tris(fluoroalkyl)orthoesters to identify trends in electron-withdrawing group effects .

Q. What computational methods are suitable for predicting the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for nucleophilic attacks. Pair with Molecular Dynamics (MD) simulations to predict solvent interactions. Validate predictions experimentally via kinetic isotope effects (KIE) studies .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of fluorinated orthoesters?

- Methodological Answer : Perform meta-analysis of literature data, stratifying results by reaction type (e.g., esterification vs. alkylation). Use multivariate regression to isolate variables (e.g., catalyst loading, fluorinated chain length). Replicate conflicting studies under controlled conditions, emphasizing in situ monitoring (e.g., Raman spectroscopy) .

Q. What experimental designs optimize the compound’s use in multi-step synthetic pathways?

- Methodological Answer : Implement factorial design (2<sup>k</sup>) to test interactions between reaction steps (e.g., orthogonal protection/deprotection). Use response surface methodology (RSM) to maximize overall yield while minimizing fluorinated waste. Compare with continuous-flow systems for scalability .

Q. How does the compound’s fluorinated architecture influence its environmental persistence in interdisciplinary studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.